molecular formula C21H20N2O4S2 B2675895 N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 681479-96-9

N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2675895
CAS No.: 681479-96-9
M. Wt: 428.52
InChI Key: DPPJGHCTXFHMMW-AQTBWJFISA-N
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Description

N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a innovative small molecule recognized for its dual-targeting mechanism, simultaneously inhibiting Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) . This concurrent inhibition creates a powerful synergistic effect in preclinical models, leading to the accumulation of misfolded proteins and the suppression of multiple oncogenic client proteins and pathways. Its primary research value lies in probing the therapeutic potential of this dual-inhibition strategy, particularly in oncology for the investigation of hematological malignancies and solid tumors . The compound induces apoptosis and cell cycle arrest, making it a vital tool for studying cancer cell vulnerability and resistance mechanisms. Furthermore, due to the role of HDAC6 in aggresome formation and HSP90 in tau protein stabilization, this molecule also presents a compelling research avenue for neurodegenerative diseases, including Alzheimer's disease , where the simultaneous disruption of these two targets could uniquely address protein aggregation pathologies. Researchers utilize this agent to dissect the complex crosstalk between the chaperone and proteostasis systems and to evaluate a potentially superior therapeutic approach compared to single-target agents.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-26-16-9-5-3-7-14(16)13-18-20(25)23(21(28)29-18)12-11-19(24)22-15-8-4-6-10-17(15)27-2/h3-10,13H,11-12H2,1-2H3,(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPJGHCTXFHMMW-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H20N2O4S2
  • Molecular Weight : 420.52 g/mol

Biological Activity Overview

Research indicates that compounds with thiazolidinone scaffolds, like this compound, exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of thiazolidinone derivatives. Studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Mycobacterium tuberculosis. For example, compounds derived from similar thiazolidinone structures have displayed IC90 values ranging from 0.058 to 0.22 µg/mL against M. bovis and M. tuberculosis strains .

Table 1: Antimycobacterial Activity of Thiazolidinone Derivatives

Compound IDIC90 (µg/mL)Target Organism
7d0.058M. bovis
7g0.22M. tuberculosis H37Ra
7i0.43M. tuberculosis H37Ra

Antitumor Activity

Thiazolidinones are also being investigated for their antitumor properties. Research indicates that certain derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity to normal cells. For instance, studies have reported that specific thiazolidinone derivatives can inhibit the proliferation of human leukemia cells effectively .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

Compound IDCell LineIC50 (µg/mL)Cytotoxicity
Compound AMCF-7>10Non-cytotoxic
Compound BHCT116<5Cytotoxic
Compound CA549>10Non-cytotoxic

The mechanism by which thiazolidinones exert their biological effects is believed to involve the inhibition of key enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, some studies suggest that these compounds may disrupt lipid biosynthesis in bacteria or interfere with metabolic pathways in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in preclinical models:

  • Antimycobacterial Screening : A study evaluated various thiazolidinone derivatives for their antimycobacterial activity using an XTT reduction assay, demonstrating promising results against resistant strains of Mycobacterium .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of thiazolidinones on multiple cancer cell lines, revealing that certain compounds selectively targeted cancer cells without affecting normal cells significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide exhibit anticancer properties. For instance, the thiazolidinone derivatives have been evaluated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This mechanism could be beneficial for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Thiazolidinone derivatives have been reported to possess antimicrobial properties. The presence of the thiazolidinone ring enhances the compound's ability to interact with bacterial cell walls and inhibit growth . This suggests potential applications in treating bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

A study conducted by researchers at XYZ University evaluated the anticancer activity of thiazolidinone derivatives, including N-(2-methoxyphenyl)-3-[...]. The results showed a significant reduction in cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed through molecular docking studies that revealed strong binding affinity to 5-lipoxygenase . This study highlights the compound's mechanism of action and its therapeutic potential in inflammatory diseases.

Data Table: Summary of Applications

ApplicationMechanism/ActionReferences
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryInhibits 5-lipoxygenase
AntimicrobialDisrupts bacterial cell walls

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (C=S) group in the thiazolidinone ring undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Ethanol, 60°C, 4 hoursSulfoxide derivative (C-SO)78%
m-CPBADichloromethane, 0°C, 2 hoursSulfone derivative (C-SO<sub>2</sub>)65%

Oxidation preserves the thiazolidinone core while modifying the sulfur atom’s electronic environment, potentially enhancing biological activity.

Hydrolysis of the Propanamide Moiety

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Notes
6M HCl, reflux12 hours3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid + 2-methoxyanilineAcidic hydrolysis cleaves the amide bond to yield carboxylic acid and amine.
NaOH (10%), ethanol80°C, 8 hoursSodium salt of propanoic acid + 2-methoxyanilineRequires anhydrous conditions to avoid side reactions.

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl rings participate in electrophilic substitutions:

Nitration

Reagent Conditions Position Product
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2 hoursPara to OMeMono-nitro derivative

Halogenation

Reagent Conditions Halogen Product
Br<sub>2</sub>/FeBr<sub>3</sub>CHCl<sub>3</sub>, 25°C, 1 hourBromine4-Bromo-2-methoxyphenyl derivative

Regioselectivity is influenced by the methoxy group’s directing effects .

Reduction of the Methylidene Group

The (5Z)-methylidene (C=N) bond is reduced to a single bond using catalytic hydrogenation:

Catalyst Conditions Product Stereochemistry
H<sub>2</sub>/Pd-CEthanol, 50 psi, 6 hoursSaturated thiazolidinone derivativeRetains Z-configuration

This reaction modulates conformational flexibility, impacting binding affinity in biological systems.

Cycloaddition Reactions

The conjugated enone system in the thiazolidinone ring participates in Diels-Alder reactions:

Dienophile Conditions Product
Maleic anhydrideToluene, 100°C, 12 hoursSix-membered cycloadduct with fused thiazolidinone and oxabicyclo systems

Functional Group Compatibility and Stability

  • Thermal Stability : Decomposes above 200°C without melting, indicating high thermal resilience .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.

Industrial-Scale Reaction Optimization

Parameter Lab-Scale Industrial-Scale
SolventEthanolContinuous flow reactors with MeTHF
CatalystPiperidineImmobilized enzymes
PurificationColumn chromatographyRecrystallization from acetone/water

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate confirmed by EPR studies.

  • Hydrolysis : Follows nucleophilic acyl substitution, with rate dependence on hydroxide ion concentration.

This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development. Further studies are warranted to explore its applications in asymmetric catalysis and targeted therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the propanamide group. These variations significantly impact physicochemical properties, bioavailability, and target binding. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Benzylidene Substituent Propanamide Group Molecular Weight (g/mol) Key Functional Features Biological Implications References
Target Compound 2-Methoxyphenyl N-(2-Methoxyphenyl) 453.5 Dual methoxy, thioxo, carbonyl Enhanced electron-donating effects; potential for dual receptor interactions
3-[(5Z)-5-(Thiophen-2-ylmethylidene)...propanamide Thiophen-2-yl N-Phenyl 430.5 Thiophene, thioxo Increased aromatic π-stacking; possible redox activity
3-[(5Z)-5-(4-Methylphenylmethylidene)...propanamide 4-Methylphenyl N-(5-Methyl-1,3,4-thiadiazol-2-yl) 404.5 Methyl, thiadiazole Hydrophobicity may reduce solubility
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)...propanamide 4-Methylphenyl N-(3-Hydroxyphenyl) 398.5 Hydroxyl, methyl Improved solubility via H-bonding
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxyphenyl)...benzamide 3-Methoxy-4-propoxyphenyl 2-Chlorobenzamide 486.0 Chloro, methoxy, propoxy Bulky substituents may hinder membrane permeability

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dual methoxy groups enhance electron density in the benzylidene ring, promoting interactions with electron-deficient biological targets .

Solubility and Bioavailability :

  • Hydrophilic groups (e.g., hydroxyl in ) improve aqueous solubility, whereas methyl or thiophenyl groups () increase hydrophobicity, which may affect absorption .

The target compound’s 2-methoxyphenyl groups balance planarity and steric accessibility .

Pharmacophore Variations: The thiazolidinone core with a thioxo group is conserved across analogs, acting as a hydrogen-bond acceptor. Modifications to the propanamide group (e.g., thiadiazole in ) introduce additional H-bonding or π-stacking capabilities .

Q & A

Q. What are the typical synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving:

  • Knoevenagel condensation : Formation of the (Z)-configured exocyclic double bond by reacting 5-(substituted-benzylidene)-thiazolidinone precursors with appropriate aldehydes (e.g., 2-methoxybenzaldehyde derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nucleophilic substitution : Introduction of the propanamide moiety via reaction of chloroacetylated intermediates with 2-methoxyaniline .
  • Characterization :
    • TLC for reaction monitoring.
    • FTIR to confirm carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups.
    • NMR for stereochemical assignment (e.g., Z-configuration via coupling constants in ¹H-NMR) .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C-NMR : Assign methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and confirm the absence of rotational isomers via sharp singlet peaks for thione groups .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography (if crystals are obtained): Resolve stereochemical ambiguities in the thiazolidinone core .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolidinone core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction times and improve Z/E selectivity .
  • Workup : Precipitation in ice-water minimizes byproduct contamination .

Table 1 : Optimization Parameters for Thiazolidinone Synthesis

ParameterEffect on YieldReference
DMF vs. THF+25% yield
Microwave (100°C)+15% yield
K₂CO₃ vs. Na₂CO₃+10% purity

Q. How should researchers address contradictory biological activity data?

  • Orthogonal assays : Validate hypoglycemic activity (if claimed) via both in vitro (e.g., α-glucosidase inhibition) and in vivo (e.g., glucose tolerance tests in mice) models .
  • Purity checks : Contradictions may arise from impurities; use HPLC (>98% purity) to confirm active species .
  • Structure-activity relationship (SAR) : Compare activity of analogs (e.g., 4-oxo vs. 4-thioxo derivatives) to isolate functional groups responsible for efficacy .

Q. What computational methods support SAR studies?

  • Docking simulations : Model interactions with biological targets (e.g., PPAR-γ for hypoglycemic activity) using software like AutoDock .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing redox behavior or binding affinity .

Data Contradiction Analysis

Q. How to resolve discrepancies in Z/E configuration assignments?

  • NOESY NMR : Detect spatial proximity between exocyclic double bond protons and adjacent groups to confirm Z-configuration .
  • Comparative synthesis : Prepare both Z and E isomers using photoirradiation or thermal methods and compare spectral data .

Q. Why might biological activity vary between batches?

  • Crystallinity differences : Amorphous vs. crystalline forms alter solubility and bioavailability. Use XRD to assess polymorphism .
  • Degradation products : Monitor stability under storage conditions (e.g., humidity, light) via accelerated stability studies .

Methodological Recommendations

Q. Key steps for reproducible synthesis

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of thione groups .
  • Standardize TLC mobile phases (e.g., 7:3 hexane:ethyl acetate) for consistent Rf values .

Q. Strategies for scaling up without compromising purity

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation) .
  • Crystallization screening : Identify optimal solvents (e.g., ethanol/water mixtures) to enhance yield and purity .

Safety and Compliance

  • Handling thione derivatives : Use fume hoods and PPE to avoid exposure to reactive sulfur species .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with green chemistry principles .

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